4-Chloro-4'-iodobenzophenone
Overview
Description
4-Chloro-4’-iodobenzophenone: is an organic compound with the molecular formula C13H8ClIO and a molecular weight of 342.56 g/mol It is a halogenated benzophenone derivative, characterized by the presence of both chlorine and iodine atoms on the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Friedel-Crafts Acylation: One common method for synthesizing 4-Chloro-4’-iodobenzophenone involves the Friedel-Crafts acylation of chlorobenzene with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out at a temperature of around 70°C for 3 hours .
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Alternative Routes: Other synthetic routes may involve the use of different starting materials and catalysts, but the general approach remains similar, focusing on the acylation of a chlorinated benzene ring with an iodinated benzoyl chloride .
Industrial Production Methods:
Industrial production of 4-Chloro-4’-iodobenzophenone typically follows the same synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: 4-Chloro-4’-iodobenzophenone can undergo nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and various amines.
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Reduction Reactions: The compound can be reduced to form 4-chlorobenzophenone or 4-iodobenzophenone using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Oxidation Reactions: Oxidation of 4-Chloro-4’-iodobenzophenone can lead to the formation of benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, amines; typically carried out in polar solvents like ethanol or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents like tetrahydrofuran.
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic aqueous solutions.
Major Products:
Substitution: Various substituted benzophenones depending on the nucleophile used.
Reduction: 4-Chlorobenzophenone, 4-Iodobenzophenone.
Oxidation: Benzoic acid derivatives.
Scientific Research Applications
Chemistry:
4-Chloro-4’-iodobenzophenone is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine:
In biological research, 4-Chloro-4’-iodobenzophenone can be used as a probe to study enzyme interactions and binding sites. Its unique structure allows for the investigation of halogen bonding and its effects on biological systems.
Industry:
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and versatility make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-4’-iodobenzophenone is primarily based on its ability to undergo various chemical reactions, such as substitution, reduction, and oxidation. The presence of both chlorine and iodine atoms allows for selective reactivity, making it a useful tool in synthetic chemistry.
Molecular Targets and Pathways:
In biological systems, the compound can interact with enzymes and proteins through halogen bonding, affecting their structure and function. The specific pathways and targets depend on the context of its use, such as in enzyme inhibition studies or drug development.
Comparison with Similar Compounds
- 4-Chlorobenzophenone
- 4-Iodobenzophenone
- 4-Bromo-4’-chlorobenzophenone
- 4-Fluoro-4’-iodobenzophenone
Comparison:
4-Chloro-4’-iodobenzophenone is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a broader range of synthetic applications and potential for selective functionalization.
Properties
IUPAC Name |
(4-chlorophenyl)-(4-iodophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEUBHUXXVUFID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569777 | |
Record name | (4-Chlorophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99847-42-4 | |
Record name | (4-Chlorophenyl)(4-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99847-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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